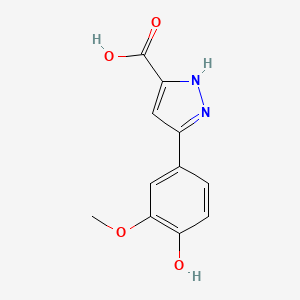
5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound “5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “4-hydroxy-3-methoxyphenyl” part suggests the presence of a phenolic group (hydroxy group attached to a benzene ring) and a methoxy group (CH3O-), which are common in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a 1,3-dipolar cycloaddition or a Knorr pyrazole synthesis. The phenolic and methoxy groups could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenolic group at the 5-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
As a pyrazole derivative, this compound could undergo a variety of chemical reactions. The phenolic and methoxy groups could participate in electrophilic aromatic substitution reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the phenolic group could contribute to its antioxidant properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Recent research has explored the synthesis of novel pyrazole derivatives, emphasizing their structural and spectroscopic evaluations. The creation of these compounds often involves reactions that yield intermediates with potential for further chemical manipulation. For instance, the synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been reported, which were evaluated for their cytotoxic activity against certain cell lines, showcasing the methodological advances in pyrazole chemistry (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Structural and Spectroscopic Analysis
Detailed spectroscopic and structural analyses are vital for understanding the properties of these compounds. For example, a study on the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlighted the compound's crystal structure and its implications for nonlinear optical activity (Ö. Tamer, N. Dege, D. Avcı, Y. Atalay, İ. Özer İlhan, Mehmet Çadir, 2015).
Potential Biological Activities
The exploration of biological activities is another significant application, where compounds derived from pyrazole structures are assessed for their potential therapeutic uses. Research into the antimicrobial activity of novel Schiff bases using pyrazole derivatives represents this application, indicating the compounds' potential in addressing microbial resistance (Divyaraj Puthran, B. Poojary, Nikil Purushotham, N. Harikrishna, S. Nayak, Vinuta Kamat, 2019).
Molecular Docking Studies
Molecular docking studies offer insights into the interaction of pyrazole derivatives with biological targets, providing a foundation for the development of new therapeutic agents. An example includes the investigation of SDH inhibitors for fungal strains, where novel pyrazole-carboxylic acid derivatives demonstrated superior activity, underscoring the importance of structural modification for enhancing biological efficacy (Hao Liu, Dongguo Xia, Rui Hu, Wei Wang, Xiang Cheng, Aifeng Wang, Qin Zhang, Xianhai Lv, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-10-4-6(2-3-9(10)14)7-5-8(11(15)16)13-12-7/h2-5,14H,1H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWHJFYYXXCQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



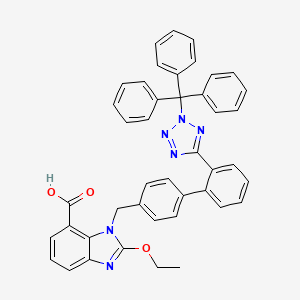
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)

![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)


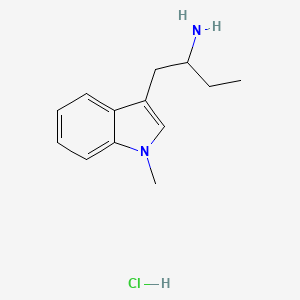
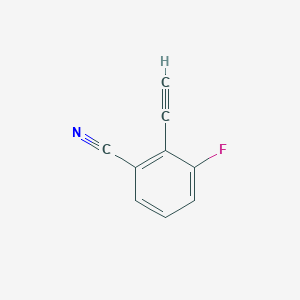
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)
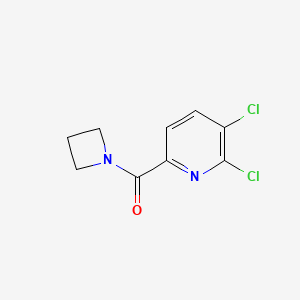
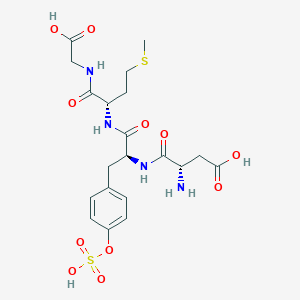
![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)
